molecular formula C8H12N2OS B1364796 5-Isopropylthiophene-3-carbohydrazide CAS No. 438221-49-9

5-Isopropylthiophene-3-carbohydrazide

Cat. No. B1364796
M. Wt: 184.26 g/mol
InChI Key: OYFSBVOPCBAOFA-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-3-carbohydrazide is a specialty product used for proteomics research . It has a molecular formula of C8H12N2OS and a molecular weight of 184.26 .


Molecular Structure Analysis

The molecular structure of 5-Isopropylthiophene-3-carbohydrazide consists of a thiophene ring with an isopropyl group at the 5-position and a carbohydrazide group at the 3-position .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

5-Isopropylthiophene-3-carbohydrazide derivatives have been synthesized and evaluated for their potential as pharmacological agents. For example, compounds synthesized from similar structures have demonstrated significant anti-inflammatory and analgesic properties. The methodology involves trapping isocyanate from the Curtius rearrangement and further reactions to afford carbohydrazides with potential as Zileuton analogues, showing promise as anti-inflammatory and anti-nociceptive agents (Fakhr et al., 2009).

Antimicrobial and Antitubercular Activities

Another key area of application involves the development of compounds with antimicrobial and antitubercular activities. Novel isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from carbohydrazides, have shown promising antibacterial activity against various strains including E. coli and S. aureus, and notable antitubercular activity against M. tuberculosis (Shingare et al., 2018). These findings highlight the potential of 5-Isopropylthiophene-3-carbohydrazide derivatives in combating infectious diseases.

Novel Pyrazoles for Drug Discovery

Furthermore, the synthesis of novel pyrazoles from carbohydrazide precursors has been explored, with derivatives showing antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggest that these compounds could serve as future COX-2 inhibitors or anti-inflammatory drugs, demonstrating the versatility of 5-Isopropylthiophene-3-carbohydrazide derivatives in medicinal chemistry (Thangarasu et al., 2019).

Spectroscopic Studies and Biological Activity

Spectroscopic studies and biological evaluations of novel compounds encompassing carbohydrazides have also been conducted, with some showing significant antibacterial and antifungal activities. This underscores the potential of 5-Isopropylthiophene-3-carbohydrazide derivatives in developing new antimicrobial agents (Matada et al., 2021).

properties

IUPAC Name

5-propan-2-ylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)7-3-6(4-12-7)8(11)10-9/h3-5H,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFSBVOPCBAOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397237
Record name 5-isopropylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropylthiophene-3-carbohydrazide

CAS RN

438221-49-9
Record name 5-isopropylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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